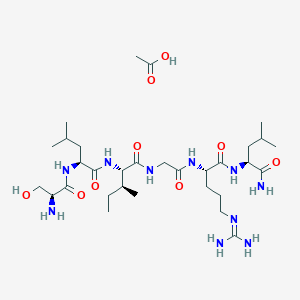![molecular formula C4H7NS2 B14757159 2,5-Dithia-7-azabicyclo[2.2.1]heptane CAS No. 279-45-8](/img/structure/B14757159.png)
2,5-Dithia-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dithia-7-azabicyclo[221]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithia-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the reaction of SNS+ (as the AsF6– salt) with alkenes such as ethylene, trans- and cis-2-butene, and norbornene. This reaction proceeds via a concerted symmetry-allowed cycloaddition to form 1,3,2-dithiazolidine cations, which then undergo a second cycloaddition to yield 1,4-dithia-7-azabicyclo[2.2.1]heptane .
Industrial Production Methods
While specific industrial production methods for 2,5-Dithia-7-azabicyclo[22
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dithia-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Dithia-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in the design of biologically active molecules and peptidomimetics.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Wirkmechanismus
The mechanism by which 2,5-Dithia-7-azabicyclo[2.2.1]heptane exerts its effects involves its ability to participate in various chemical reactions due to the presence of sulfur and nitrogen atoms. These atoms can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks sulfur atoms.
7-Azabicyclo[2.2.1]heptane: Another related compound with a similar framework but different functional groups.
Uniqueness
2,5-Dithia-7-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
279-45-8 |
|---|---|
Molekularformel |
C4H7NS2 |
Molekulargewicht |
133.2 g/mol |
IUPAC-Name |
2,5-dithia-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H7NS2/c1-3-5-4(6-1)2-7-3/h3-5H,1-2H2 |
InChI-Schlüssel |
KIQFGHUQFJLDGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2NC(S1)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



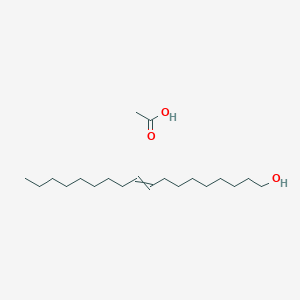

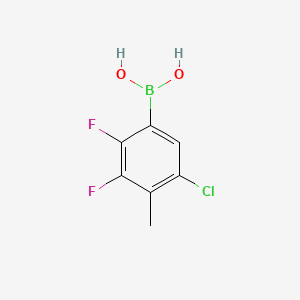

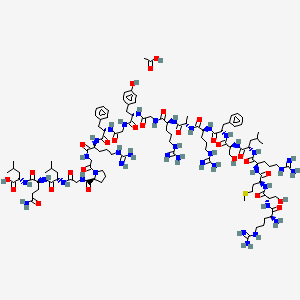
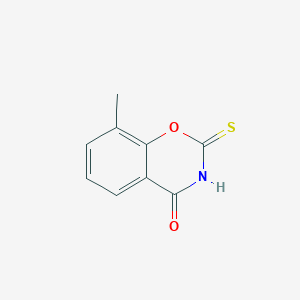

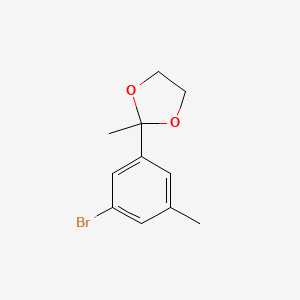
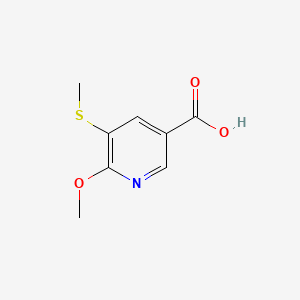
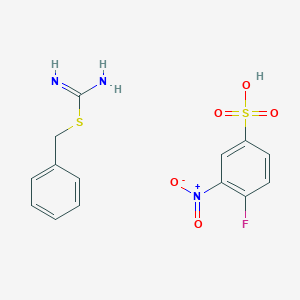
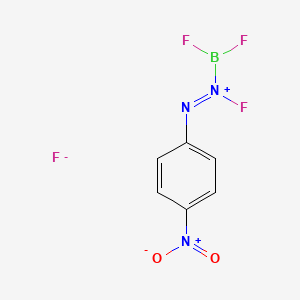
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
